

The Role of CGS35066 in Endothelin Pathway Research: A Technical Guide

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Compound of Interest

Compound Name: CGS35066

Cat. No.: B15617009

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **CGS35066**, a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). It is designed for researchers, scientists, and drug development professionals investigating the endothelin (ET) pathway and its role in various physiological and pathophysiological states. This document details the biochemical properties of **CGS35066**, presents its quantitative data in structured tables, provides comprehensive experimental protocols for its use in research, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to the Endothelin System and CGS35066

The endothelin system is a critical regulator of vascular tone, cell proliferation, and hormone production. The key effector of this system is the potent vasoconstrictor peptide, endothelin-1 (ET-1). The production of mature ET-1 is a two-step process initiated by the cleavage of preproendothelin-1 to the inactive precursor, big endothelin-1 (Big ET-1). The final and rate-limiting step is the conversion of Big ET-1 to the biologically active ET-1 by Endothelin-Converting Enzyme (ECE-1), a membrane-bound zinc metalloprotease.^{[1][2]}

Given its pivotal role in ET-1 production, ECE-1 has emerged as a significant therapeutic target for a variety of cardiovascular diseases, including hypertension and heart failure.[3] **CGS35066** is a potent and selective aminophosphonate inhibitor of ECE-1.[4] It was developed to optimize the potency and selectivity of its predecessor, CGS 26303, which exhibited more potent inhibition of neutral endopeptidase 24.11 (NEP) than ECE-1.[5] **CGS35066**, in contrast, displays over 100-fold selectivity for ECE-1 over NEP, making it a valuable tool for specifically investigating the role of ECE-1 in the endothelin pathway.[6]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of **CGS35066** have been characterized through in vitro enzyme inhibition assays. The following tables summarize the key quantitative data for **CGS35066** and its precursor, CGS 26303.

Table 1: In Vitro Inhibitory Activity of **CGS35066** and CGS 26303

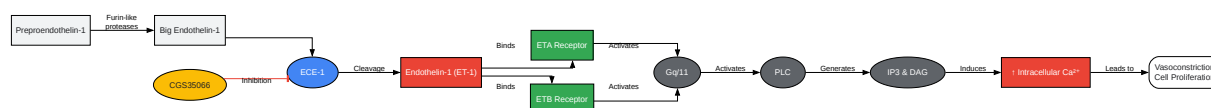
Compound	Target Enzyme	IC50 Value
CGS35066	Human ECE-1	22 nM[7]
Rat Kidney NEP	2.3 µM[7]	
CGS 26303	Human ECE-1	410 nM[7]
Neutral Endopeptidase 24.11 (NEP)	1 nM[7]	

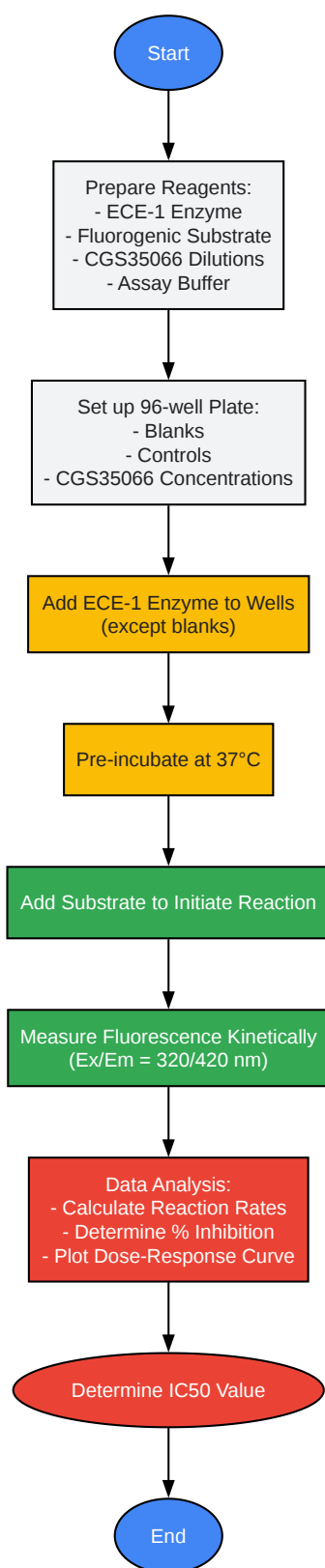
Table 2: In Vivo Efficacy of **CGS35066**

Compound	Experimental Model	Dose	Effect
CGS35066	Anesthetized Rats	10 mg/kg, i.v.	84% inhibition of the pressor response to big ET-1[7]

Signaling Pathways in the Endothelin System

The endothelin signaling pathway is initiated by the production of mature ET-1, which then binds to two main G protein-coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB). The activation of these receptors triggers a cascade of intracellular signaling events that mediate the physiological effects of ET-1.





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Phone: (601) 213-4426

Email: info@benchchem.com